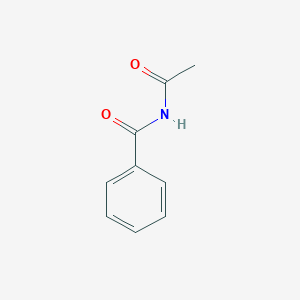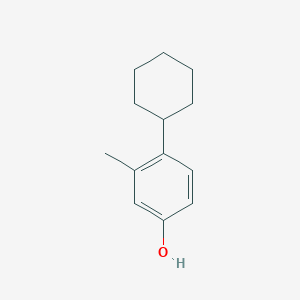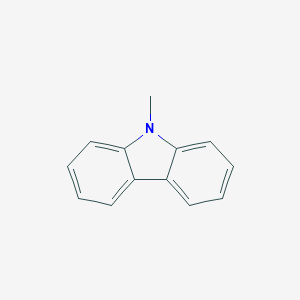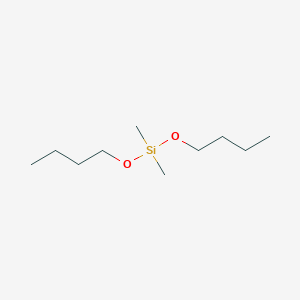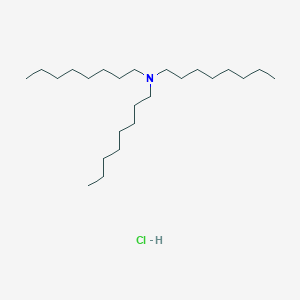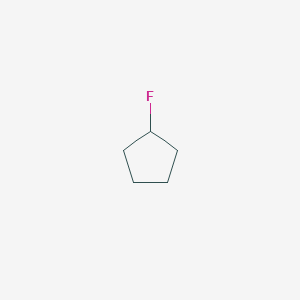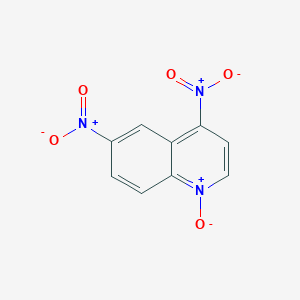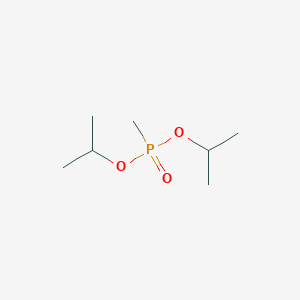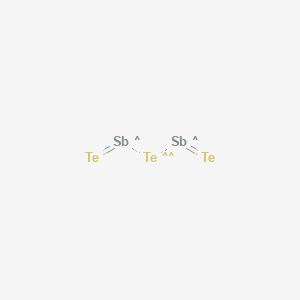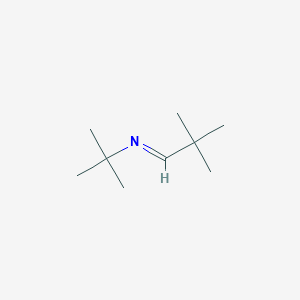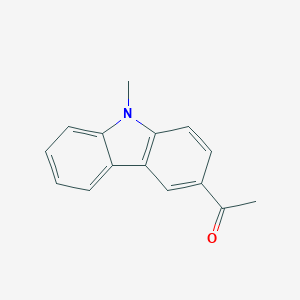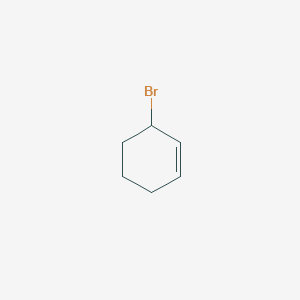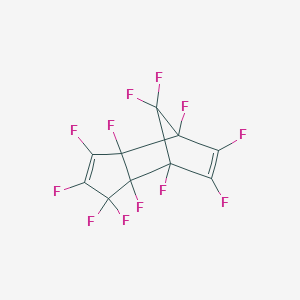
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- is a compound that belongs to the family of perfluorinated compounds. It has been widely studied for its potential applications in various fields such as material science, environmental science, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- is not well understood. However, it has been reported to interact with various biological targets such as enzymes, receptors, and ion channels. Its high fluorine content is believed to play a key role in its interaction with these targets.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- in lab experiments is its high purity and stability. It is also easy to handle and store. However, one of the main limitations is its high cost, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro-. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the investigation of its potential use as a fluorinated building block in the design of new drugs. Additionally, further studies are needed to understand its mechanism of action and its potential applications in environmental science.
Synthesis Methods
The synthesis of 4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- involves the reaction of 4,7-Methanoindene with perfluoroalkyl iodides under basic conditions. This method has been reported to give high yields and purity of the desired product.
Scientific Research Applications
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- has been extensively studied for its potential applications in various fields. In material science, it has been used to prepare highly fluorinated polymers that exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. In environmental science, it has been studied for its potential use as a tracer for the transport and fate of perfluoroalkyl substances in the environment. In medicinal chemistry, it has been investigated for its potential use as a fluorinated building block in the design of new drugs.
properties
CAS RN |
1482-08-2 |
|---|---|
Product Name |
4,7-Methanoindene, 1,1,2,3,3a,4,5,6,7,7a,8,8-dodecafluoro-3a,4,7,7a-tetrahydro- |
Molecular Formula |
C10F12 |
Molecular Weight |
348.09 g/mol |
IUPAC Name |
1,2,3,4,5,5,6,7,8,9,10,10-dodecafluorotricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10F12/c11-1-2(12)7(17)9(20)5(15,6(1,16)10(7,21)22)3(13)4(14)8(9,18)19 |
InChI Key |
JWLKYWSQXBLDPM-UHFFFAOYSA-N |
SMILES |
C1(=C(C2(C3(C(C1(C2(F)F)F)(C(=C(C3(F)F)F)F)F)F)F)F)F |
Canonical SMILES |
C1(=C(C2(C3(C(C1(C2(F)F)F)(C(=C(C3(F)F)F)F)F)F)F)F)F |
synonyms |
1,1,2,3,3a,4,5,6,7,7a,8,8-Dodecafluoro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



